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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyanine3.5 DBCO is a fluorescent probe designed for the specific labeling of azide-modified

biomolecules via copper-free click chemistry. This reaction, also known as Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC), provides a robust and bioorthogonal method for

attaching the bright and photostable Cyanine3.5 fluorophore to various targets. The

dibenzocyclootyne (DBCO) moiety reacts specifically and efficiently with azides without the

need for a cytotoxic copper catalyst, making it ideal for applications in sensitive biological

systems, including live cell imaging and in vivo studies.[1][2] Cyanine3.5 is an orange-red

fluorescent dye with properties similar to Cy3.5®, offering excellent brightness and

photostability.[3][4] Its fluorescence is insensitive to pH changes between 4 and 10, a desirable

characteristic for various biological applications.[3][4]

These application notes provide detailed protocols for the use of Cyanine3.5 DBCO in labeling

proteins and cells, along with quantitative data to guide experimental design.

Quantitative Data Summary
The following tables summarize the key properties of Cyanine3.5 DBCO and provide typical

parameters for labeling experiments.

Table 1: Physicochemical and Spectroscopic Properties of Cyanine3.5 DBCO

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b606858?utm_src=pdf-interest
https://www.benchchem.com/pdf/Validating_the_Specificity_of_Cyanine3_DBCO_Labeling_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Technical_Guide_Cyanine3_DBCO_for_Bioorthogonal_Labeling_and_Imaging.pdf
https://www.benchchem.com/pdf/Metabolic_Labeling_of_Proteins_with_Azide_Sugars_for_Biotinylation_via_Copper_Free_Click_Chemistry.pdf
https://www.benchchem.com/pdf/Live_Cell_Imaging_with_Cyanine3_DBCO_A_Guide_to_Bioorthogonal_Labeling.pdf
https://www.benchchem.com/pdf/Metabolic_Labeling_of_Proteins_with_Azide_Sugars_for_Biotinylation_via_Copper_Free_Click_Chemistry.pdf
https://www.benchchem.com/pdf/Live_Cell_Imaging_with_Cyanine3_DBCO_A_Guide_to_Bioorthogonal_Labeling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₅₉H₆₁BF₄N₄O₂

Molecular Weight 944.95 g/mol [3]

Excitation Maximum (λex) ~591 nm[3][4]

Emission Maximum (λem) ~604 nm[3][5]

Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[3][4]

Fluorescence Quantum Yield (Φ) 0.35[3][5]

Solubility
Soluble in organic solvents (DMF, DMSO,

dichloromethane), insoluble in water[3][4]

Storage Conditions Store at -20°C in the dark for up to 24 months[3]

Table 2: Typical Reaction Parameters for Labeling with Cyanine3.5 DBCO

Parameter In Vitro Protein Labeling Live Cell Labeling

Biomolecule Azide-modified protein
Metabolically azide-labeled

cells

Cyanine3.5 DBCO Stock

Solution

1-10 mM in anhydrous DMSO

or DMF

1-10 mM in anhydrous DMSO

or DMF

Molar Excess of Dye 2-10 fold over biomolecule N/A

Final Staining Concentration N/A 5-50 µM

Reaction/Incubation Time
1-4 hours at room temperature

or 37°C
30-60 minutes at 37°C

Reaction Buffer
PBS or other amine-free buffer,

pH 7.4
Cell culture medium

Experimental Protocols
Protocol 1: Labeling of Purified Azide-Modified Proteins
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This protocol describes a general procedure for labeling a purified protein that has been

functionalized with azide groups.

Materials:

Azide-modified protein

Cyanine3.5 DBCO

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Phosphate-buffered saline (PBS), pH 7.4

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

Prepare Cyanine3.5 DBCO Stock Solution:

Allow the vial of Cyanine3.5 DBCO to equilibrate to room temperature before opening.

Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO or DMF. For

example, to make a 10 mM stock solution, dissolve 1 mg of Cyanine3.5 DBCO (MW

944.95) in approximately 106 µL of anhydrous DMSO.

Vortex the solution until the dye is completely dissolved. This stock solution should be

prepared fresh before each use to minimize hydrolysis.

Prepare Protein Solution:

Dissolve the azide-modified protein in PBS (or another suitable amine-free buffer) to a final

concentration of 1-10 mg/mL.

Ensure the buffer is free of sodium azide as it will compete with the azide-modified protein

for reaction with the DBCO group.

Labeling Reaction:
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Add a 2- to 10-fold molar excess of the Cyanine3.5 DBCO stock solution to the protein

solution. The optimal molar ratio may need to be determined empirically.

Mix the reaction gently and incubate for 1-4 hours at room temperature or 37°C, protected

from light.

Purification of the Labeled Protein:

Separate the Cyanine3.5-labeled protein from unreacted dye using a size-exclusion

chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

Collect the fractions containing the labeled protein, which will be identifiable by its color.

Characterization (Optional):

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for the protein) and 591 nm (for Cyanine3.5).

Protocol 2: Live Cell Imaging of Metabolically Labeled
Glycans
This protocol outlines the steps for labeling and imaging cell surface glycans that have been

metabolically engineered to contain azide groups.

Materials:

Mammalian cells cultured on glass-bottom dishes or coverslips

Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

Complete cell culture medium

Cyanine3.5 DBCO

Anhydrous DMSO

Live cell imaging buffer (e.g., phenol red-free medium)
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Fluorescence microscope with appropriate filters for Cyanine3.5

Procedure:

Metabolic Labeling of Cells:

Culture cells in complete cell culture medium containing an azide-modified sugar (e.g., 25-

50 µM Ac4ManNAz) for 1-3 days. This allows the cells to metabolically incorporate the

azido sugar into their glycans.[3]

Cell Washing:

After the incubation period, gently wash the cells two to three times with warm PBS or cell

culture medium to remove any unincorporated azide precursor.

Preparation of Cyanine3.5 DBCO Staining Solution:

Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO.

Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-

50 µM. The optimal concentration should be determined for each cell type and

experimental condition to maximize signal and minimize background.

Cell Labeling:

Add the Cyanine3.5 DBCO staining solution to the azide-labeled cells.

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

Washing:

Remove the staining solution and wash the cells three to four times with fresh, warm live

cell imaging buffer to remove any unreacted Cyanine3.5 DBCO.

Imaging:

The cells are now ready for imaging using a fluorescence microscope equipped with

appropriate filter sets for Cyanine3.5 (excitation ~591 nm, emission ~604 nm).
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Visualizations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

Azide-Modified
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Cyanine3.5 DBCO

Click to download full resolution via product page

Caption: Copper-Free Click Chemistry Reaction.
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General Workflow for Protein Labeling

Prepare Azide-Modified
Protein (1-10 mg/mL)
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Stock Solution (1-10 mM)

Incubate 1-4 hours
at RT or 37°C

Purify via Size-Exclusion
Chromatography

Characterize Labeled Protein
(Optional)
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Caption: Experimental Workflow for Protein Labeling.
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Workflow for Live Cell Imaging of Glycans
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Caption: Workflow for Live Cell Imaging of Glycans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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